molecular formula C7H5BrN2OS B8810497 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 70825-45-5

6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B8810497
Key on ui cas rn: 70825-45-5
M. Wt: 245.10 g/mol
InChI Key: PIHXLKQYDUVAKL-UHFFFAOYSA-N
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Patent
US04444773

Procedure details

7-methyl-5H-thiazolo[3,2-a]pyrimidine-5-one, m.p. 127°-129° C., (4 g), prepared according to Example 1 using ethyl acetoacetate, dissolved in benzene (100 ml) was reacted with N-bromo-succinimide (4.7 g) under stirring at room temperature for 1 hour. The precipitate was dissolved by adding chloroform and the solution was washed with water: evaporation in vacuo to dryness and crystallization of the residue from methanol gave 6-bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidine-5-one, m.p. 233°-234° C. (5.1 g), which was reacted with 3-pyridine-carboxaldehyde (3.4 g) in methanol (190 ml) in the presence of sodium methoxide (2.2 g) under stirring at the reflux temperature for 2 hours. After cooling the precipitate was filtered and washed with water until neutral: crystallization from CH2Cl2 -methanol gave 5.18 g of 6-bromo-7-trans-[2-(3-pyridyl)-ethenyl]-5H-thiazolo[3,2-a]pyrimidine-5-one, m.p. 208°-209° C., NMR (CDCl3) δppm: 6.99 (d) (1H, C-2 proton), 7.33 (dd) (1H, C-5 pyridyl proton), 7.59 (d) (1H, β-ethenyl proton), 7.95 (d) (1H, α-ethenyl proton), 7.96 (d) (1H, C-3 proton), 7.98 (m) (1H, C-4 pyridyl proton), 8.58 (bd) (1H, C-6 pyridyl proton), 8.82 (bs) (1H, C-2 pyridyl proton); JHαHβ =16 Hz.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]2[S:11][CH:10]=[CH:9][N:5]2[C:6](=[O:8])[CH:7]=1.C(OCC)(=O)CC(C)=O.[Br:21]N1C(=O)CCC1=O.C(Cl)(Cl)Cl>C1C=CC=CC=1>[Br:21][C:7]1[C:6](=[O:8])[N:5]2[CH:9]=[CH:10][S:11][C:4]2=[N:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C2N(C(C1)=O)C=CS2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
4.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved
WASH
Type
WASH
Details
the solution was washed with water
CUSTOM
Type
CUSTOM
Details
evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
to dryness and crystallization of the residue from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(N=C2N(C1=O)C=CS2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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